molecular formula C15H15N B155683 2-Benzyl-3-phenylaziridine CAS No. 1605-08-9

2-Benzyl-3-phenylaziridine

Cat. No. B155683
CAS RN: 1605-08-9
M. Wt: 209.29 g/mol
InChI Key: HKLCRSPWWWHDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-phenylaziridine is a chemical compound that belongs to the aziridine family. It is a heterocyclic organic compound with a three-membered ring containing one nitrogen and two carbon atoms. The compound is of significant interest in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

2-Benzyl-3-phenylaziridine has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.

Mechanism Of Action

The mechanism of action of 2-Benzyl-3-phenylaziridine is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.

Biochemical And Physiological Effects

2-Benzyl-3-phenylaziridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can induce apoptosis in cancer cells and reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzyl-3-phenylaziridine in lab experiments include its ease of synthesis, its unique chemical properties, and its potential applications in various fields of science. However, the compound is highly reactive and can be hazardous if not handled properly. It is also relatively unstable, and its use in experiments may require specialized equipment and expertise.

Future Directions

The potential applications of 2-Benzyl-3-phenylaziridine in various fields of science are vast, and future research is needed to fully explore its potential. Some possible future directions for research include the synthesis of novel bioactive molecules using 2-Benzyl-3-phenylaziridine as a building block, the investigation of its potential as a drug candidate for the treatment of various diseases, and the development of new materials with unique properties using 2-Benzyl-3-phenylaziridine as a monomer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Benzyl-3-phenylaziridine is a unique chemical compound with potential applications in various fields of science. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. However, its use in experiments requires specialized equipment and expertise, and its potential side effects must be carefully considered. Further research is needed to fully explore its potential and unlock its full range of applications.

Synthesis Methods

The synthesis of 2-Benzyl-3-phenylaziridine can be achieved through the reaction of benzylamine and phenylglycidyl ether. The reaction takes place under mild conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of benzylamine and phenylacetylene and the reaction of benzylamine and phenylisocyanate.

properties

CAS RN

1605-08-9

Product Name

2-Benzyl-3-phenylaziridine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-benzyl-3-phenylaziridine

InChI

InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2

InChI Key

HKLCRSPWWWHDBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3

Other CAS RN

7763-98-6

Origin of Product

United States

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